

# spectroscopic data for novel compounds synthesized from 5-Bromonicotinonitrile

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## Compound of Interest

Compound Name: **5-Bromonicotinonitrile**

Cat. No.: **B016776**

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## A Comparative Guide to Spectroscopic Data of Novel Compounds Synthesized from **5-Bromonicotinonitrile**

For researchers, scientists, and drug development professionals, **5-Bromonicotinonitrile** serves as a versatile starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of spectroscopic data for select novel compounds derived from **5-Bromonicotinonitrile**, alongside alternative compounds. Detailed experimental protocols and visual representations of synthetic pathways are included to support research and development efforts.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR) for a selection of compounds synthesized from precursors related to **5-Bromonicotinonitrile** and relevant comparator molecules. This data is crucial for the structural elucidation and characterization of novel synthetic compounds.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound Name	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)	Reference
2-Amino-4,6-diphenylnicotinonitrile	-	8.03 (dd, $J$ = 7.9, 1.8 Hz, 2H), 7.67 (dd, $J$ = 7.9, 1.7 Hz, 2H), 7.55 (q, $J$ = 7.7, 7.0 Hz, 3H), 7.52–7.49 (m, 3H), 7.25 (s, 1H), and 5.38 (s, 2H)	[1]
2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile	-	8.02 (d, $J$ = 8.8 Hz, 2H), 7.66 (d, $J$ = 6.9 Hz, 2H), 7.57–7.51 (m, 3H), 7.19 (s, 1H), 7.03–7.00 (m, 2H), 5.34 (s, 2H), and 3.90 (s, 4H)	[1]
Methyl 4-bromo-6-methylnicotinate	-	8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H)	[1]
5-Bromonicotinic acid	-	$^1\text{H}$ NMR data available	[2]
2-Bromo-5-cyanopyridine	-	$^1\text{H}$ NMR data available	[3]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound Name	Solvent	Chemical Shifts ( $\delta$ , ppm)	Reference
2-Amino-4,6-diphenylnicotinonitrile	-	160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15, 111.32, and 88.33	[1]
2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile	-	161.49, 160.19, 159.34, 154.94, 137.11, 130.36, 129.76, 128.93, 128.86, 128.17, 117.35, 114.18, 110.49, 87.45, and 55.44	[1]
Methyl 4-bromo-6-methylnicotinate	-	164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00	[1]

Table 3: Infrared (IR) Spectroscopy Data

Compound/Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment	Reference
6-Bromonicotinonitrile	3100 - 3000	Medium	Aromatic C-H stretching (pyridine ring)	[4]
	2240 - 2220	Strong	C≡N stretching (nitrile group)	[4]
	1600 - 1585	Medium	C=C stretching (in-ring, aromatic)	[4]
	1500 - 1400	Medium	C=C and C=N stretching (in-ring, aromatic)	[4]
	~1100	Medium	C-Br stretching	[4]
	900 - 675	Strong	C-H out-of-plane bending	[4]
5-Bromonicotinic acid	-	-	IR spectrum available	[5]
5-Bromo-3-nitropyridine-2-carbonitrile	-	-	ATR-IR spectrum available	[6]

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for both the synthesis of novel compounds and the acquisition of spectroscopic data.

## Synthesis Protocol: Suzuki Cross-Coupling for Novel Pyridine Derivatives

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and can be modified for reactions using **5-Bromonicotinonitrile**.<sup>[7]</sup>

Materials:

- **5-Bromonicotinonitrile** (or related 5-bromopyridine derivative)
- Arylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [ $\text{Pd}(\text{PPh}_3)_4$ ]
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ )
- Toluene and Water (solvent system)

Procedure:

- In a round-bottom flask, combine the 5-bromopyridine derivative (1.0 eq), arylboronic acid (1.2 eq), and  $\text{K}_3\text{PO}_4$  (2.0 eq).
- Add the palladium catalyst,  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq).
- De-gas the flask by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.
- Add the degassed solvent system of toluene and water (e.g., 4:1 ratio).
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired novel pyridine derivative.

## Spectroscopic Analysis Protocol: NMR Spectroscopy

The following is a standard protocol for acquiring high-quality NMR spectra for nicotinonitrile derivatives.[\[1\]](#)

### Sample Preparation:

- Accurately weigh 5-10 mg of the sample for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).

### Data Acquisition:

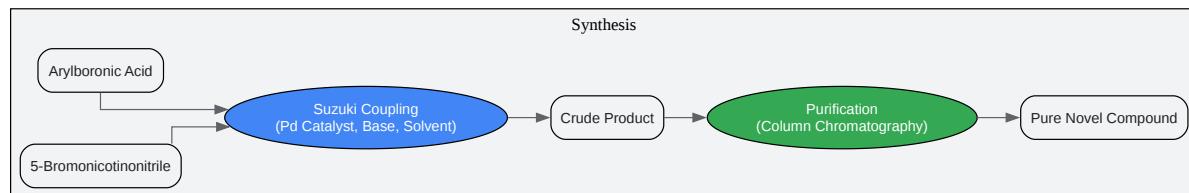
- $^1\text{H}$  NMR: Acquire the spectrum with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-5 seconds.[\[1\]](#)
- $^{13}\text{C}$  NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of 0 to 220 ppm, and an appropriate relaxation delay.[\[1\]](#)

### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine proton ratios.

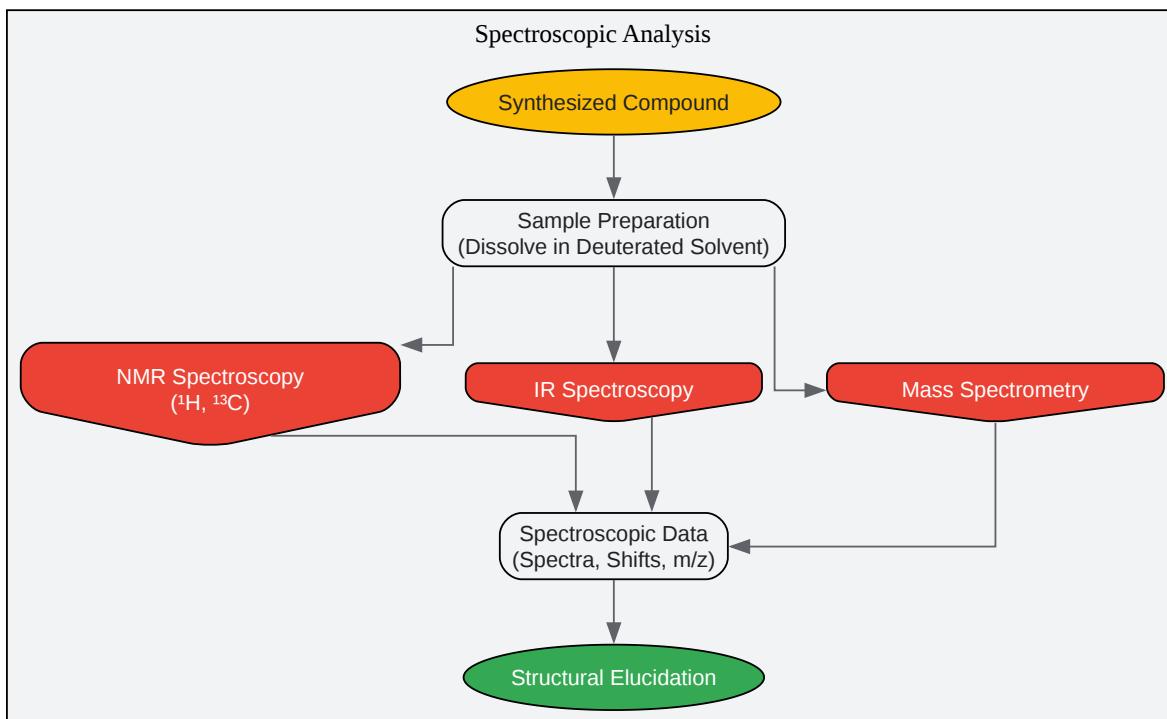
## Visualizing Synthetic and Analytical Workflows

Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of the processes involved.



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Caption: Synthetic workflow for novel compounds from **5-Bromonicotinonitrile**.



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Caption: Workflow for spectroscopic characterization of synthesized compounds.

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